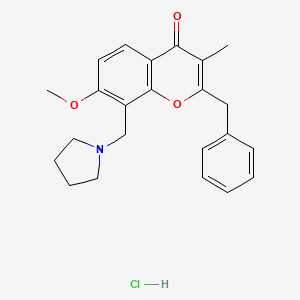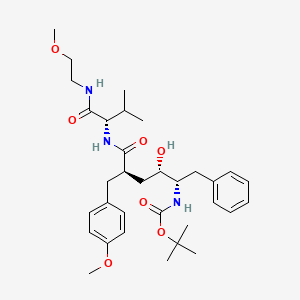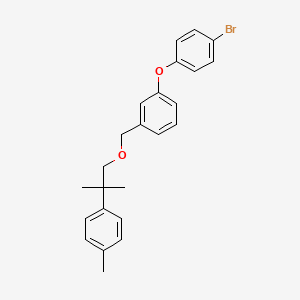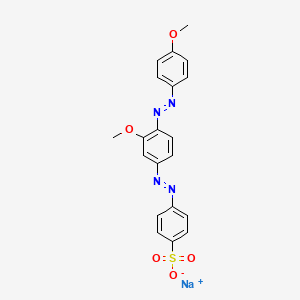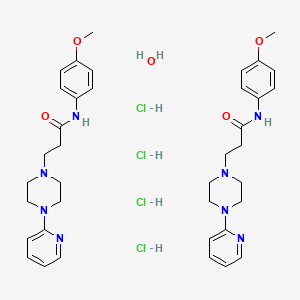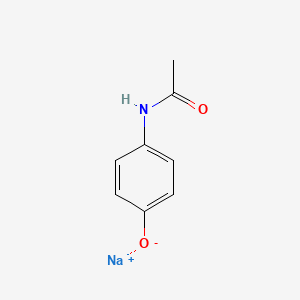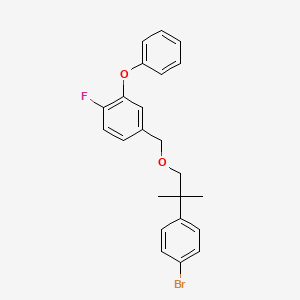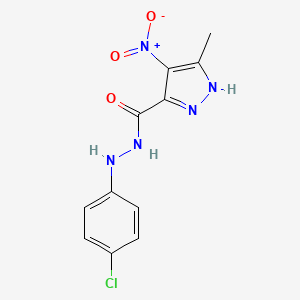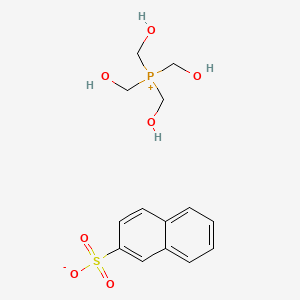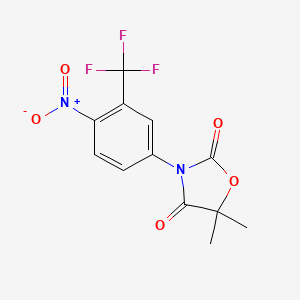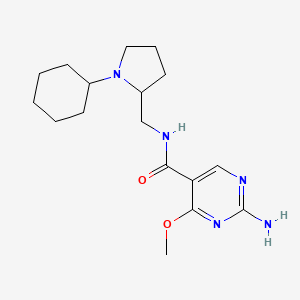![molecular formula C13H10N2O B15191061 [3H]methoxy-PEPy CAS No. 524924-80-9](/img/structure/B15191061.png)
[3H]methoxy-PEPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3H]methoxy-PEPy is a synthetic organic compound known for its potent and selective antagonistic properties towards the metabotropic glutamate subtype 5 (mGlu5) receptor . This compound is often used as a radioligand in pharmacological studies to investigate the binding characteristics and functional roles of mGlu5 receptors .
Méthodes De Préparation
The synthesis of [3H]methoxy-PEPy involves several steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a methoxy group and an ethynyl group. The synthetic route typically involves:
Formation of the pyridine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the methoxy group: This step often involves the use of methoxybenzaldehydes and subsequent Baeyer–Villiger oxidation.
Addition of the ethynyl group: This is usually done through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Analyse Des Réactions Chimiques
[3H]methoxy-PEPy undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substitution reagents: Halogens, nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[3H]methoxy-PEPy is widely used in scientific research, particularly in the fields of:
Chemistry: As a radioligand to study the binding properties of mGlu5 receptors.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mécanisme D'action
[3H]methoxy-PEPy exerts its effects by binding to the mGlu5 receptor, a G-protein coupled receptor involved in modulating synaptic transmission and plasticity . The binding of this compound to the mGlu5 receptor inhibits the receptor’s activity, thereby modulating downstream signaling pathways such as calcium mobilization and ERK1/2 phosphorylation . This inhibition can lead to reduced excitatory neurotransmission and neuroprotection in certain contexts .
Comparaison Avec Des Composés Similaires
Similar compounds to [3H]methoxy-PEPy include:
2-methyl-6-(phenylethynyl)pyridine (MPEP): Another potent mGlu5 receptor antagonist with similar binding properties.
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A selective mGlu5 receptor antagonist with a different chemical structure but similar functional effects.
The uniqueness of this compound lies in its high selectivity and potency as a radioligand for mGlu5 receptors, making it a valuable tool in pharmacological research .
Propriétés
Numéro CAS |
524924-80-9 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
3-(2-pyridin-2-ylethynyl)-5-(tritritiomethoxy)pyridine |
InChI |
InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3/i1T3 |
Clé InChI |
VRTFKUFTEWQHDD-RLXJOQACSA-N |
SMILES isomérique |
[3H]C([3H])([3H])OC1=CN=CC(=C1)C#CC2=CC=CC=N2 |
SMILES canonique |
COC1=CN=CC(=C1)C#CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


